

Nivocasan (GS-9450): A Technical Overview of its Discovery and Development

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Nivocasan (GS-9450), formerly known as LB-84451, is an irreversible pan-caspase inhibitor investigated for its therapeutic potential in liver diseases. Initially developed by LG Life Sciences and later by Gilead Sciences, **Nivocasan**'s journey provides valuable insights into the complexities of targeting apoptosis and inflammation in chronic liver conditions. This technical guide details the discovery, mechanism of action, preclinical and clinical development of **Nivocasan**, presenting key data in structured tables and visualizing relevant pathways and workflows. While showing promise in early clinical studies for non-alcoholic steatohepatitis (NASH), its development was ultimately halted due to safety concerns, specifically druginduced liver injury observed in a trial for chronic hepatitis C virus (HCV) infection.

Introduction

Hepatocyte apoptosis and inflammation are central to the pathogenesis and progression of various chronic liver diseases, including non-alcoholic steatohepatitis (NASH) and chronic hepatitis C virus (HCV) infection. Caspases, a family of cysteine proteases, are key mediators of these processes. This has positioned them as attractive therapeutic targets. **Nivocasan** (GS-9450) emerged as a potent, orally bioavailable, irreversible inhibitor of multiple caspases, with the aim of mitigating liver injury and fibrosis by blocking apoptotic and inflammatory pathways.



Discovery and Preclinical Development Origin

Nivocasan was first identified as LB-84451 by LG Life Sciences. The early development focused on its potential as a hepatoprotective agent. Subsequently, Gilead Sciences acquired the compound, renaming it GS-9450, and advanced it into clinical trials for liver diseases.

Mechanism of Action

Nivocasan is a pan-caspase inhibitor, demonstrating irreversible inhibition of key caspases involved in both apoptosis and inflammation. Its primary targets include caspase-1, caspase-8, and caspase-9.[1]

- Caspase-1: A key component of the inflammasome, responsible for the maturation of proinflammatory cytokines IL-1β and IL-18. Inhibition of caspase-1 is intended to reduce inflammation.
- Caspase-8: The primary initiator caspase in the extrinsic apoptosis pathway, activated by death receptors such as Fas and TNFR1.
- Caspase-9: The initiator caspase in the intrinsic (mitochondrial) apoptosis pathway.

By inhibiting these caspases, **Nivocasan** was designed to block major pathways leading to hepatocyte death and inflammation.

Preclinical Pharmacology

Nivocasan demonstrated hepatoprotective effects in various preclinical animal models of liver fibrosis and apoptosis.[2][3] While specific quantitative data from these studies are not extensively published, the positive outcomes provided the rationale for advancing into clinical trials. Commonly used animal models for liver fibrosis where a compound like **Nivocasan** would be tested include:

 Chemically-induced liver fibrosis: Models using hepatotoxins like carbon tetrachloride (CCl4) or thioacetamide (TAA).[4][5]



- Bile duct ligation (BDL): A surgical model that induces cholestatic liver injury and fibrosis.
 [7]
- Dietary models of NASH: Rodent models on high-fat, methionine- and choline-deficient, or high-fructose diets to mimic human NASH.

Quantitative Inhibition Data

Specific IC50 values for **Nivocasan** against individual caspases are not publicly available in the reviewed literature. The compound is consistently referred to as a pan-caspase inhibitor.

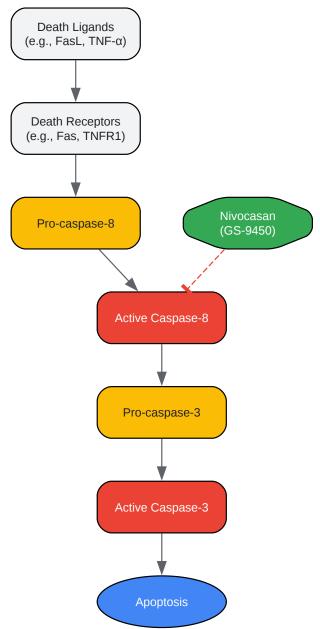
Table 1: Nivocasan (GS-9450) Target Profile

Target	Role	Inhibition by Nivocasan	IC50
Caspase-1	Inflammation (IL-1β, IL-18 processing)	Irreversible	Data not available
Caspase-8	Extrinsic Apoptosis Initiator	Irreversible	Data not available
Caspase-9	Intrinsic Apoptosis Initiator	Irreversible	Data not available

Signaling Pathways and Experimental Workflows Signaling Pathways Modulated by Nivocasan

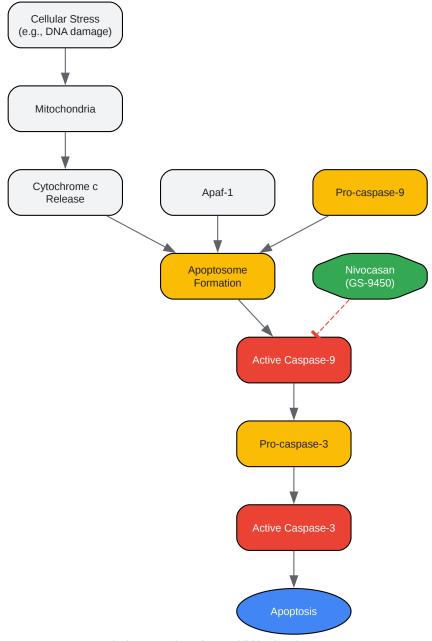
The following diagrams illustrate the key signaling pathways targeted by Nivocasan.



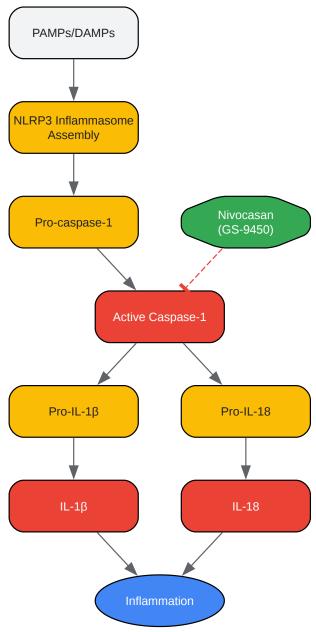


Extrinsic Apoptosis Pathway Inhibition by Nivocasan



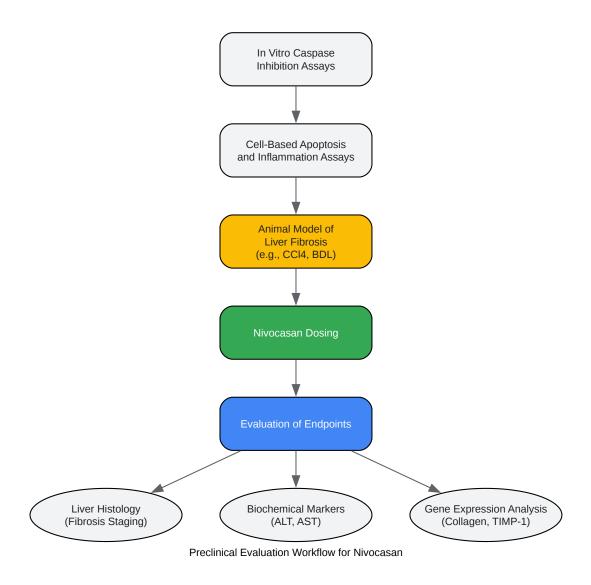






Inflammasome Pathway Inhibition by Nivocasan





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